molecular formula C9H8N2O5 B8812368 Methyl 3-carbamoyl-5-nitrobenzoate CAS No. 50826-00-1

Methyl 3-carbamoyl-5-nitrobenzoate

Cat. No. B8812368
CAS No.: 50826-00-1
M. Wt: 224.17 g/mol
InChI Key: FUXUMOOJLAEGAX-UHFFFAOYSA-N
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Patent
US05770380

Procedure details

A solution of mono-methyl 5-nitroisophthalate (45.0 g, 200 mmol), thionyl chloride (71.4 g, 600 mmol) and DMF through SiO2 (125 μL) in dry THF (100 mL) and dry CH2Cl2 (300 mL) was refluxed overnight. See, FIG. 1C, step 1. The reaction mixture was evaporated in vacuo and then added dry CH2 Cl2 (200 mL) and hexanes (500 mL). Ammonia gas was introduced into the solution and the precipitation was collected on a glass-filter. Id., step 2. The cake was suspended in 1N HCl (500 mL), filtered again and then washed with saturated NaHCO3 aq. (500 mL) and water (500 mL). The product was dried in vacuo to give ivory powder (36.3 g, 81%): 1H NMR (300 MHz, DMSO-d6) δ 8.918 (t, J=1.8 Hz, 1H), 8.816 (t, J=1.2 Hz, 1H), 8.773 (t, J=1.6 Hz, 1H), 8.716 (s, 1H, NH), 7.859 (s, 1H, NH), 3.944 (s, 3H); 13C NMR (300 MHz, DMSO-d6) δ 164.9, 164.2, 148.1, 136.4, 134.9, 133.8, 133.3, 131.5, 126.4, 126.0, 53.1.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
125 μL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([O-:16])=O)[CH:7]=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])([O-:3])=[O:2].S(Cl)(Cl)=O.C[N:22](C=O)C>C1COCC1.C(Cl)Cl>[CH3:12][O:11][C:9]([C:8]1[CH:7]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=1)[C:14]([NH2:22])=[O:16])=[O:10]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)[O-]
Name
Quantity
71.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
SiO2
Quantity
125 μL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry CH2 Cl2 (200 mL) and hexanes (500 mL)
ADDITION
Type
ADDITION
Details
Ammonia gas was introduced into the solution
CUSTOM
Type
CUSTOM
Details
the precipitation
CUSTOM
Type
CUSTOM
Details
was collected on a glass-filter
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed with saturated NaHCO3 aq. (500 mL) and water (500 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)N)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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